trans-Cinnamic-d7 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard

One primary application of trans-Cinnamic-d7 acid in scientific research is as an isotope-labeled internal standard. Internal standards are compounds added to a sample before analysis in techniques like chromatography or mass spectrometry . These standards serve several purposes, including correcting for variations in instrument response and quantifying target analytes in the sample. The "d7" portion of the name trans-Cinnamic-d7 acid indicates that seven hydrogen atoms (H) in the molecule have been replaced with deuterium (D), a stable isotope of hydrogen with one extra neutron. This isotopic substitution creates a mass difference between the standard and the analyte, allowing them to be distinguished by the instrument.

By using a standard with similar chemical properties to the target analyte, like trans-Cinnamic acid in this case, scientists can account for factors that might affect the measurement throughout the analysis. The measured response of the internal standard is then used to normalize the response of the target analyte, leading to more accurate quantification .

Metabolic Studies

Trans-Cinnamic-d7 acid can also be used in metabolic studies to trace the fate of cinnamic acid in biological systems. Cinnamic acid is a naturally occurring compound found in cinnamon and other plants . By feeding cells or organisms trans-Cinnamic-d7 acid and then analyzing their tissues or fluids using techniques like mass spectrometry, researchers can track the incorporation of the labeled cinnamic acid into metabolites or other biomolecules. This information helps elucidate the metabolic pathways involved in cinnamic acid breakdown or utilization.

The advantage of using the deuterated form lies in its ability to be distinguished from the naturally occurring, unlabeled cinnamic acid. This allows researchers to specifically monitor the fate of the labeled compound within the complex mixture of cellular metabolites.

Other Potential Applications

While the aforementioned applications are the most established uses for trans-Cinnamic-d7 acid in research, its unique properties might hold promise for other scientific investigations. The specific properties and potential applications are still being explored, but some possibilities include:

- Studies of protein-ligand interactions: Trans-Cinnamic-d7 acid, due to its structural similarity to certain natural ligands, could be used to probe interactions between proteins and small molecules.

- Development of new analytical methods: The specific properties of trans-Cinnamic-d7 acid might be leveraged in the development of new analytical methods for cinnamic acid or related compounds.

trans-Cinnamic-d7 acid is a synthetic isotope-labeled derivative of trans-cinnamic acid. It differs from the natural form by the presence of seven deuterium atoms (²H) replacing specific hydrogen (¹H) atoms in the molecule []. Trans-cinnamic acid is a naturally occurring organic compound found in cinnamon and other plants []. The significance of trans-cinnamic-d7 acid lies in its application as an internal standard in scientific research, particularly in studies involving trans-cinnamic acid. Due to the presence of deuterium atoms, it exhibits a slightly different mass compared to the natural form, allowing researchers to distinguish between the analyte (trans-cinnamic acid) and potential interferences from the biological matrix or other components in a sample [].

Molecular Structure Analysis

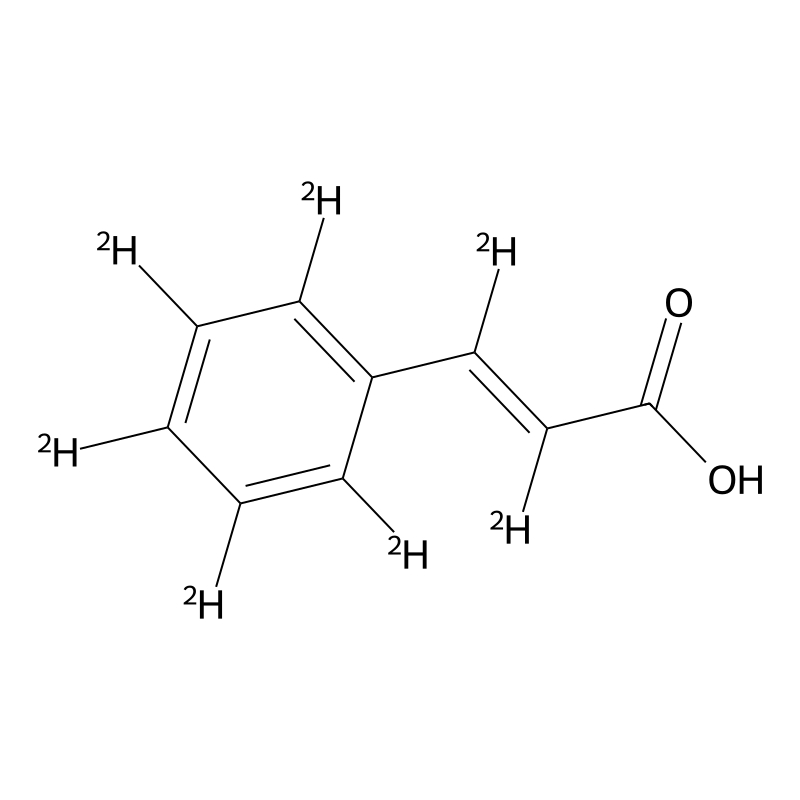

The key feature of trans-cinnamic-d7 acid is its structure, which is identical to trans-cinnamic acid except for the seven deuterium substitutions. The molecule consists of a benzene ring (phenyl group) attached to an acrylic acid moiety (prop-2-enoic acid) through a double bond (C=C). The deuterium atoms are primarily located on the phenyl ring, specifically at positions 2, 3, 4, 5, and 6 []. This isotopic enrichment does not significantly alter the overall chemical structure or properties compared to the natural form.

Chemical Reactions Analysis

Due to its role as an internal standard, specific reactions involving trans-cinnamic-d7 acid are not typically reported in scientific literature. However, the synthesis of trans-cinnamic acid can be used as a reference point. Common methods for trans-cinnamic acid synthesis include the Knoevenagel condensation between benzaldehyde and malonic acid, the Perkin reaction using cinnamaldehyde and acetic anhydride, or the Claisen-Schmidt condensation with benzaldehyde and acetaldehyde [].

Physical And Chemical Properties Analysis

There is limited data available on the specific physical and chemical properties of trans-cinnamic-d7 acid. Due to the minimal structural change caused by deuterium substitution, it is expected to have similar properties to trans-cinnamic acid. Trans-cinnamic acid has a melting point of 136 °C and a boiling point of 300 °C []. It is slightly soluble in water but well soluble in organic solvents like ethanol, acetone, and chloroform [].

Trans-cinnamic-d7 acid itself does not possess a specific mechanism of action. Its primary function is as an internal standard in research involving trans-cinnamic acid. During analysis techniques like chromatography or mass spectrometry, the presence of the deuterium atoms causes a slight shift in the mass spectrum peak compared to the unlabeled analyte (trans-cinnamic acid). This allows researchers to quantify the target compound (trans-cinnamic acid) by comparing its peak intensity with the known peak of the internal standard (trans-cinnamic-d7 acid) [].

- Oxidation: This compound can be oxidized to yield cinnamic aldehyde or various cinnamic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction processes can convert trans-cinnamic-d7 acid into hydrocinnamic acid or other reduced forms, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The aromatic ring of trans-cinnamic-d7 acid is susceptible to electrophilic substitution reactions, which can lead to the formation of substituted cinnamic acids, often involving reagents such as bromine or nitric acid .

trans-Cinnamic-d7 acid exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to inhibit the growth of pathogenic bacteria, such as Aeromonas sobria, with a minimal inhibitory concentration of 250 μg/ml. The compound disrupts essential metabolic pathways within bacteria, leading to their death or growth inhibition. Additionally, it plays a role in modulating cell signaling pathways and gene expression in plant cells, enhancing resistance to environmental stressors .

The synthesis of trans-cinnamic-d7 acid typically involves the deuteration of trans-cinnamic acid. A common method is the catalytic hydrogenation of trans-cinnamic acid in the presence of deuterium gas, effectively replacing hydrogen atoms with deuterium atoms. Industrial production follows similar principles but on a larger scale, utilizing specialized equipment to manage deuterium gas and ensure efficient conversion while maintaining product purity and yield .

trans-Cinnamic-d7 acid finds various applications in:

- Pharmaceutical Research: Used as a biochemical for proteomics research and analytical testing due to its stable isotope labeling.

- Plant Metabolism Studies: Helps in understanding biochemical pathways and enzyme interactions in plants.

- Antimicrobial Agent: Explored for its potential use in treating bacterial infections in aquaculture and other fields .

Research indicates that trans-cinnamic-d7 acid interacts with several enzymes and proteins involved in plant metabolism. Notably, it interacts with phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds that are vital for plant defense mechanisms. The incorporation of deuterium may also influence the pharmacokinetic properties of drugs derived from this compound, affecting their metabolic profiles.

Several compounds share structural similarities with trans-cinnamic-d7 acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| trans-Cinnamic Acid | C9H8O2 | Non-deuterated form; widely used in flavoring |

| Cinnamaldehyde | C9H8O | An aldehyde derivative; used as a flavoring agent |

| Hydrocinnamic Acid | C9H10O2 | Saturated form; used in perfumes and flavorings |

| p-Coumaric Acid | C9H8O3 | Hydroxycinnamic acid; involved in plant defense |

Uniqueness: The incorporation of deuterium in trans-cinnamic-d7 acid allows for distinct isotopic labeling useful in research settings, particularly in metabolic studies and tracer experiments. This feature differentiates it from its non-deuterated counterparts while retaining similar chemical reactivity and biological properties .

trans-Cinnamic-d7 acid represents a fully deuterated isotopologue of trans-cinnamic acid, wherein seven hydrogen atoms are systematically replaced by deuterium atoms [1] [2]. The compound's nomenclature follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled organic compounds.

The primary International Union of Pure and Applied Chemistry name for this compound is (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid [1] [3]. This systematic name precisely indicates the stereochemical configuration and deuterium substitution pattern, specifying the E-configuration of the double bond and the exact positions of deuterium incorporation. An alternative International Union of Pure and Applied Chemistry designation is (2E)-3-(Phenyl-2,3,4,5,6-d5)-2-propenoic-2,3-d2 Acid [1] [4], which emphasizes the phenyl ring deuteration pattern and the deuterium substitutions on the propenoic acid moiety.

The Chemical Abstracts Service systematic name is documented as 2-Propenoic-2,3-d2 acid, 3-(phenyl-2,3,4,5,6-d5)-, (2E)- [1] [3], following Chemical Abstracts Service nomenclature conventions that prioritize functional group identification before stereochemical descriptors. The compound is also commonly referred to by its systematic name 3-Phenyl-d5-2-propenoic acid-2,3-d2 [5] [2], which concisely describes the deuterium labeling pattern on both the phenyl ring (d5) and the propenoic acid chain (d2).

Chemical Names and Identifiers

| Name Type | Name/Identifier |

|---|---|

| Common Name | trans-Cinnamic-d7 acid |

| IUPAC Name | (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid |

| Alternative IUPAC Name | (2E)-3-(Phenyl-2,3,4,5,6-d5)-2-propenoic-2,3-d2 Acid |

| Systematic Name | 3-Phenyl-d5-2-propenoic acid-2,3-d2 |

| Chemical Abstracts Name | 2-Propenoic-2,3-d2 acid, 3-(phenyl-2,3,4,5,6-d5)-, (2E)- |

| Trade Names | trans-Cinnamic acid-d7; trans-Cinnamic-d7 acid, 98 atom % D |

| Alternative Names | trans-3-Phenylacrylic acid-d7; Phenylprop-2-enoic acid-d7 |

Registry Numbers and Database Identifiers

The compound possesses multiple Chemical Abstracts Service registry numbers due to variations in isotopic labeling specifications and registration practices across different time periods and suppliers. The primary Chemical Abstracts Service registry number is 308796-47-6 [1] [5] [2], which is most commonly referenced in major chemical databases and commercial catalogs. Alternative Chemical Abstracts Service numbers include 343338-31-8 [1] [6] [7] and 686-121-5 [1] [3], reflecting different isotopic purity specifications or registration variations.

The compound is catalogued in PubChem under Compound Identifier 16213746 [1] [3], providing comprehensive structural and property information. The Molecular Design Limited number MFCD01863723 [5] [2] serves as an additional unique identifier in chemical inventory systems. The International Chemical Identifier Key WBYWAXJHAXSJNI-UJMUNGNDSA-N [2] [8] provides a standardized hash-based identifier that uniquely represents the compound's structure and isotopic composition.

Registry Numbers and Database Identifiers

| Database/Registry | Identifier | Notes |

|---|---|---|

| CAS Registry Number (Primary) | 308796-47-6 | Primary CAS number used in major databases |

| CAS Registry Number (Alternative) | 343338-31-8 | Alternative CAS number in some databases |

| CAS Registry Number (Additional) | 686-121-5 | Additional CAS variant |

| PubChem CID | 16213746 | PubChem Compound Identifier |

| MDL Number | MFCD01863723 | Molecular Design Limited number |

| InChI Key | WBYWAXJHAXSJNI-UJMUNGNDSA-N | International Chemical Identifier Key |

| DTXSID | DTXSID50584103 | Distributed Structure-Searchable Toxicity database ID |

| European Community Number | 686-121-5 | EINECS/ELINCS number |

| Wikidata ID | Q82475735 | Wikidata entity identifier |

Molecular Formula and Structural Identifiers

The molecular formula of trans-Cinnamic-d7 acid is C9HD7O2 [6] [9], indicating the presence of nine carbon atoms, one remaining hydrogen atom, seven deuterium atoms, and two oxygen atoms. This formula reflects the systematic deuterium substitution pattern wherein seven hydrogen atoms from the parent compound (C9H8O2) have been replaced by deuterium atoms, resulting in a molecular weight increase from 148.16 to 155.20 grams per mole [2] [10].

The compound exhibits a mass shift of M+7 [2] [8] compared to the unlabeled trans-cinnamic acid, directly corresponding to the seven deuterium substitutions. Commercial preparations typically maintain an isotopic purity of 98 atom % D [2] [10] [7], indicating that 98% of the designated positions contain deuterium rather than hydrogen.

The Simplified Molecular Input Line Entry System string [2H]c1c([2H])c([2H])c(c([2H])c1[2H])\C([2H])=C(/[2H])C(O)=O [2] [8] explicitly denotes the deuterium positions throughout the molecular structure. This representation shows deuterium substitutions at all five aromatic carbon positions and at both carbon atoms of the propenoic acid side chain, maintaining the E-stereochemistry of the double bond.

The International Chemical Identifier string 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D [2] [8] provides comprehensive structural information including isotopic labeling positions. The "/i1D,2D,3D,4D,5D,6D,7D" segment specifically indicates deuterium substitution at seven distinct positions within the molecular framework.

Molecular Formula and Structural Identifiers

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C9HD7O2 | Deuterium-labeled formula showing seven deuterium substitutions |

| Molecular Weight | 155.20 g/mol | Molecular weight increased by 7 Da due to deuterium labeling |

| Exact Mass | 155.20 g/mol | Monoisotopic mass |

| Mass Shift | M+7 | Mass increase compared to unlabeled compound |

| Isotopic Purity | 98 atom % D | Typical commercial isotopic enrichment |

| SMILES String | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])\C([2H])=C(/[2H])C(O)=O | Stereochemical SMILES with deuterium positions marked |

| InChI String | 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | InChI with isotopic information included |

Physical Properties and Characterization Data

trans-Cinnamic-d7 acid exists as a white to off-white crystalline solid at room temperature [6] [10]. The compound exhibits characteristic physical properties that are largely consistent with its unlabeled counterpart, with minor variations attributable to isotopic effects. The melting point range is reported as 132-135°C [2] [10] [11], which closely matches the melting point of unlabeled trans-cinnamic acid, indicating minimal isotopic influence on crystal packing and intermolecular interactions.

The boiling point is documented at 300°C [2] [11], consistent with literature values for the parent compound. The flash point of 100°C (closed cup) [2] [11] represents an important safety parameter for handling and storage considerations. The compound demonstrates slight solubility in water [12] and good solubility in various organic solvents including chloroform, methanol, ethanol, and acetone [12] [10].

Spectroscopic characterization confirms structural integrity and isotopic incorporation. Nuclear magnetic resonance spectroscopy readily distinguishes the deuterated compound from its protiated analog through characteristic isotopic shifts and coupling patterns [9]. The high isotopic enrichment of 98 atom % D ensures reliable analytical performance when used as an internal standard in mass spectrometry applications [13].

Physical Properties

| Property | Value | Reference Conditions |

|---|---|---|

| Physical State | Solid | Room temperature (20°C) |

| Appearance | White to off-white crystalline solid | Pure compound |

| Melting Point | 132-135°C | Literature values |

| Boiling Point | 300°C | Literature values |

| Flash Point | 100°C (closed cup) | Closed cup method |

| Density | Not specified | - |

| Solubility in Water | Slightly soluble | Room temperature |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, acetone | Various organic solvents |

The molecular formula of trans-Cinnamic-d7 acid is C9HD7O2, with a molecular weight of 155.20 g/mol [2]. The compound is systematically named as (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid [3] [4]. The linear formula C6D5CD=CDCO2H clearly indicates the positions of deuterium substitution [5]. Common synonyms include 3-Phenyl-d5-2-propenoic acid-2,3-d2 and trans-3-Phenylacrylic acid-d7 [6].

The compound has multiple CAS registry numbers: 308796-47-6 and 343338-31-8 [2]. The InChI key WBYWAXJHAXSJNI-UJMUNGNDSA-N provides a unique identifier for the structure, with the InChI string InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D indicating the specific isotopic labeling pattern [5] [7]. The SMILES representation [2H]c1c([2H])c([2H])c(c([2H])c1[2H])\C([2H])=C(/[2H])C(O)=O clearly shows the seven deuterium positions [5].

Physical Properties

trans-Cinnamic-d7 acid presents as a white to off-white solid with a melting point range of 132-135 °C [7] [8]. The boiling point is 300 °C, similar to the unlabeled compound [5] [7]. The flash point is 100 °C in a closed cup system [5] [7]. The compound demonstrates good thermal stability within these temperature ranges.

The density of trans-Cinnamic-d7 acid is approximately 0.952 g/mL at 25 °C , which is slightly higher than the unlabeled form due to the increased mass from deuterium substitution. The compound exhibits a mass shift of M+7 compared to unlabeled trans-cinnamic acid, reflecting the presence of seven deuterium atoms [5].

Solubility Characteristics

The solubility profile of trans-Cinnamic-d7 acid shows limited water solubility, being classified as insoluble in water [3] [4]. The compound demonstrates slight solubility in chloroform and methanol [3] [4]. In dimethyl sulfoxide (DMSO), the compound exhibits good solubility at 100 mg/mL (equivalent to 644.33 mM), requiring ultrasonic treatment for complete dissolution [9].

For pharmaceutical and research applications, solubility in various solvent systems has been characterized. The compound shows solubility of ≥2.5 mg/mL (16.11 mM) in mixed solvent systems including 10% DMSO with 40% PEG300, 5% Tween-80, and 45% saline [9]. Similar solubility is observed in 10% DMSO with 90% of 20% SBE-β-CD in saline, and in 10% DMSO with 90% corn oil [9].

Isotopic Composition and Purity

The isotopic purity of trans-Cinnamic-d7 acid is typically 98 atom % D, indicating high deuterium incorporation [5] [6] [10]. The chemical purity is ≥98%, confirming the high quality of the deuterated compound [6] [10]. Detailed isotopic distribution analysis reveals the following composition: d0 (0.10%), d1 (0.02%), d2 (0.55%), d3 (0.00%), d4 (0.15%), d5 (0.17%), d6 (4.26%), and d7 (94.75%) [11]. This distribution confirms that 94.75% of the compound contains all seven deuterium atoms, with small amounts of incompletely deuterated species.

The isotopic enrichment is crucial for applications requiring precise isotope labeling, such as metabolic studies and analytical chemistry applications. The high deuterium content enables effective use as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy applications [8] [9].

Spectroscopic Properties

The deuterium labeling significantly affects the spectroscopic properties of trans-Cinnamic-d7 acid. In proton nuclear magnetic resonance (1H NMR) spectroscopy, the deuterium substitution leads to simplified spectra with characteristic isotope shifts [8]. The compound's structure is confirmed by NMR spectroscopy, showing consistency with the expected deuterated structure [8] [9].

Mass spectrometry analysis reveals the characteristic mass shift of +7 mass units compared to unlabeled trans-cinnamic acid, confirming the presence of seven deuterium atoms [5]. The isotopic enrichment of 99.47% has been reported for high-purity samples [8], indicating excellent deuterium incorporation efficiency.

Physical Constants Summary

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 155.20 | g/mol | [2] |

| Melting Point | 132-135 | °C | [7] [8] |

| Boiling Point | 300 | °C | [5] [7] |

| Flash Point | 100 | °C | [5] [7] |

| Density | 0.952 | g/mL | |

| Isotopic Purity | 98 | atom % D | [5] [6] [10] |

| Chemical Purity | ≥98 | % | [6] [10] |

| DMSO Solubility | 100 | mg/mL | [9] |

| Water Solubility | Insoluble | - | [3] [4] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant